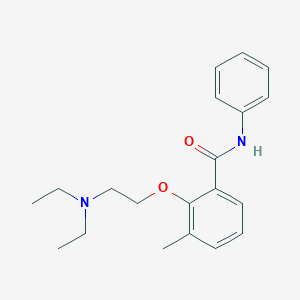

Methyldiethylaminoethoxybenzanilide

Description

Methyldiethylaminoethoxybenzanilide is a benzanilide derivative characterized by a benzamide backbone substituted with methyl, diethylamino, and ethoxy functional groups. The diethylaminoethoxy moiety likely enhances lipophilicity, influencing membrane permeability and bioavailability, while the methyl group may contribute to steric effects or metabolic stability .

Properties

CAS No. |

17822-74-1 |

|---|---|

Molecular Formula |

C20H26N2O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethoxy]-3-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C20H26N2O2/c1-4-22(5-2)14-15-24-19-16(3)10-9-13-18(19)20(23)21-17-11-7-6-8-12-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |

InChI Key |

MUZXRBSINZLKEF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C |

Canonical SMILES |

CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C |

Other CAS No. |

17822-74-1 |

Synonyms |

2-[2-(Diethylamino)ethoxy]-3-methyl-N-phenylbenzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: N-(2-Aminoethyl)-4-[2-(Dimethylamino)ethoxy]-2-Methoxybenzamide

Key Differences :

- Substituents: Dimethylaminoethoxy vs. diethylaminoethoxy; additional methoxy and aminoethyl groups.

- The aminoethyl side chain may introduce hydrogen-bonding capabilities, affecting solubility .

Herbicidal Benzanilides: Etobenzanid and Diflufenican

- Etobenzanid : Features a 2,3-dichlorophenyl group and ethoxymethoxy substituent. Chlorine atoms enhance pesticidal activity by increasing electrophilicity and target binding. The ethoxymethoxy group may improve soil persistence .

- Diflufenican: Contains a trifluoromethylphenoxy group, contributing to strong herbicidal activity via inhibition of carotenoid biosynthesis. The fluorinated group enhances resistance to metabolic degradation compared to non-halogenated analogs .

Ester-Based Analog: Methyl 4-Acetamido-2-Hydroxybenzoate

- Structural Contrast: Replaces the diethylaminoethoxy group with a hydroxy and acetamido moiety. The hydroxy group increases aqueous solubility, while the methyl ester enhances hydrolytic stability compared to free acids .

Toxicity Considerations: 4-Dimethylaminoazobenzene

- Dimethylaminoazobenzene is a known carcinogen, underscoring that substituent choice (e.g., diethylamino vs. dimethylamino) critically affects toxicity profiles .

Research Findings and Implications

- Metabolic Stability : Ethoxy groups (common in etobenzanid and the target compound) may slow oxidative metabolism compared to methoxy or hydroxy substituents .

- Toxicity: Diethylamino groups could reduce acute toxicity compared to dimethylamino derivatives (as seen in azo compounds), but chronic effects require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.